N-Benzyl-1-cyclopentylpropan-2-amine
Description
Historical Development of Substituted Amine Chemistry Relevant to N-Benzyl-1-cyclopentylpropan-2-amine
The chemistry of substituted amines has a rich history, beginning with the isolation and synthesis of naturally occurring alkaloids and early synthetic derivatives in the 19th and early 20th centuries. The development of amphetamine in the late 19th century and its later pharmacological characterization in the 1930s marked a significant milestone, opening the door to the exploration of a vast chemical space of related phenethylamines and their derivatives. researchgate.netmdpi.com
Early synthetic methods for amines often involved reductive amination, a versatile reaction for forming carbon-nitrogen bonds. dntb.gov.uawikipedia.org Over the decades, these methods have been refined to allow for greater control over the substitution patterns on both the amine nitrogen and the carbon backbone. The synthesis of N-substituted amines, for instance, can be achieved through the reaction of a primary amine with an appropriate aldehyde or ketone to form an imine, which is then reduced. google.comgoogle.com
The exploration of various substituents on the amphetamine scaffold has been a continuous effort in medicinal chemistry and pharmacology. Researchers have systematically modified the aromatic ring, the alkyl chain, and the amine group to understand the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds. nih.gov For example, N-alkylation with small groups like methyl or ethyl can alter the potency and selectivity of action at monoamine transporters. nih.gov The introduction of larger, more complex groups like the benzyl (B1604629) and cyclopentyl moieties found in this compound represents a more recent direction in this ongoing exploration.
Significance of N-Benzyl Amine Scaffolds in Modern Synthetic Chemistry and Biological Inquiry
The N-benzyl group is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Its incorporation into a molecule can significantly influence its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. In the context of phenethylamine (B48288) derivatives, N-benzyl substitution has been shown to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors, such as the 5-HT2A receptor. nih.gov
From a synthetic standpoint, N-benzyl amines are valuable intermediates. The N-benzyl group can serve as a protecting group for the amine, which can be readily removed under various conditions. This allows for chemical modifications to other parts of the molecule without affecting the amine functionality. A wide range of synthetic methodologies have been developed for the preparation of N-benzyl amines, including reductive amination and N-alkylation reactions. google.comorganic-chemistry.orgnih.gov
The versatility of the N-benzyl amine scaffold has led to its incorporation into a diverse array of compounds with various therapeutic and research applications. These include potential treatments for cancer, neurodegenerative disorders, and as probes for studying the function of the central nervous system. acs.orgmdpi.comresearchgate.netmdpi.com
Current Research Landscape and Future Trajectories for this compound Investigations
The current research landscape for novel psychoactive substances (NPS) is characterized by the rapid emergence of new compounds designed to mimic the effects of controlled substances while evading existing drug laws. mdpi.comnih.gov this compound falls into this broad category of "designer drugs" or "research chemicals". bepls.comkurabiotech.com The primary focus of current research in this area is on the identification, characterization, and understanding of the pharmacological and toxicological profiles of these new substances.
Future research on this compound is likely to follow several key trajectories:
Pharmacological Profiling: A primary area of investigation will be to determine the compound's mechanism of action. This will involve in vitro studies to assess its affinity for and activity at various monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and receptors. nih.gov Understanding these interactions is crucial for predicting its potential psychoactive effects.
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be important for elucidating its SAR. By systematically modifying the cyclopentyl and benzyl groups, researchers can gain insights into the structural requirements for its biological activity. nih.gov
Analytical Method Development: Forensic and clinical laboratories require robust analytical methods for the detection and quantification of NPS in biological samples and seized materials. bepls.com Research will likely focus on developing such methods for this compound using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Computational Modeling: In recent years, artificial intelligence and machine learning have been increasingly used to predict the pharmacological and toxicological properties of new chemical entities. mdpi.compsychologytoday.com These computational approaches could be applied to this compound to forecast its potential effects and guide further experimental studies.
The table below provides a hypothetical comparison of the structural features of this compound with related compounds, which could inform future SAR studies.
| Compound | N-Substitution | Alkyl Chain Substitution | Potential Research Focus |
|---|---|---|---|
| Amphetamine | None | Methyl | Baseline for comparison |
| Methamphetamine | Methyl | Methyl | Effect of small N-alkylation |
| N-Benzylamphetamine | Benzyl | Methyl | Impact of N-benzyl group |
| This compound | Benzyl | Cyclopentylmethyl | Combined effect of N-benzyl and cyclopentyl groups |
The following table outlines potential research questions and the methodologies that could be employed to address them.
| Research Question | Methodology | Expected Outcome |
|---|---|---|
| What is the binding affinity of this compound at monoamine transporters? | Radioligand binding assays | Quantitative measure of affinity (Ki values) for DAT, NET, and SERT |
| What is the functional activity of this compound at monoamine transporters? | In vitro uptake or release assays | Determination of whether the compound is a substrate (releaser) or inhibitor of the transporters |
| What are the major metabolites of this compound? | In vitro metabolism studies (e.g., liver microsomes) followed by LC-MS analysis | Identification of metabolic pathways and major metabolites |
Properties
CAS No. |
646027-01-2 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 |
IUPAC Name |
N-benzyl-1-cyclopentylpropan-2-amine |
InChI |
InChI=1S/C15H23N/c1-13(11-14-7-5-6-8-14)16-12-15-9-3-2-4-10-15/h2-4,9-10,13-14,16H,5-8,11-12H2,1H3 |
InChI Key |
SQXFFZXDMLJHMX-UHFFFAOYSA-N |
SMILES |
CC(CC1CCCC1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1CCCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Benzyl 1 Cyclopentylpropan 2 Amine and Cognate Structures
Strategic Approaches to N-Benzylation of Amine Precursors
The introduction of a benzyl (B1604629) group onto an amine precursor, such as 1-cyclopentylpropan-2-amine (B85860), can be achieved through several reliable and well-established methods. The choice of method often depends on the availability of starting materials, desired scale, and the chemical functionalities present in the substrate.
Reductive Amination Protocols Utilizing Benzaldehyde (B42025) Derivatives
Reductive amination stands as one of the most versatile and widely employed methods for the formation of carbon-nitrogen bonds. vaia.com This one-pot procedure typically involves the reaction of an amine with a carbonyl compound, in this case, 1-cyclopentylpropan-2-amine with benzaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
The initial step is the formation of a Schiff base (imine) through the condensation of 1-cyclopentylpropan-2-amine and benzaldehyde. This equilibrium is often driven forward by the removal of water. The subsequent reduction of the imine is the key step, and a variety of reducing agents can be employed. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the unreacted aldehyde. Commonly used reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Recent advancements in this area have explored the use of catalytic transfer hydrogenation, which offers a greener alternative to hydride reagents. researchgate.net For instance, the use of a ruthenium catalyst with isopropanol (B130326) as the hydrogen source has been shown to be effective for the transfer hydrogenation of imines. researchgate.net
Table 1: Representative Conditions for Reductive Amination
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Cyclohexylamine | NaBH(OAc)₃ | Dichloromethane | 95 |
| 2 | Benzaldehyde | Benzylamine (B48309) | Au/TiO₂-H₂ | Toluene | 72 |
| 3 | p-Anisaldehyde | n-Butylamine | H₂/Co-catalyst | - | 96 |
This table presents data from analogous reactions to illustrate the general applicability and efficiency of reductive amination.
Nucleophilic Substitution Reactions with Benzyl Halides
The direct N-alkylation of 1-cyclopentylpropan-2-amine with a benzyl halide, such as benzyl bromide or benzyl chloride, is a classical and straightforward approach to N-Benzyl-1-cyclopentylpropan-2-amine. This reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile and displaces the halide from the benzylic carbon.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or an excess of the starting amine itself. The choice of solvent is crucial and can influence the reaction rate and pathway (SN1 vs. SN2). Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed.
A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dibenzyl-1-cyclopentylpropan-2-amine, and even the quaternary ammonium (B1175870) salt. Careful control of stoichiometry, reaction temperature, and slow addition of the benzyl halide can help to favor mono-benzylation.
Table 2: Conditions for Nucleophilic Substitution with Benzyl Halides
| Entry | Amine | Benzyl Halide | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Benzyl Bromide | - | Methanol | Dibenzylamine | - |
| 2 | Pyrrolidine | Benzyl Bromide | - | - | N-Benzylpyrrolidine | - |
| 3 | Aniline (B41778) | Benzyl Alcohol | Ph₂PCl/I₂/imidazole | Acetonitrile | N-Benzylaniline | 94 |
This table includes data from analogous reactions to demonstrate the principles of N-benzylation via nucleophilic substitution.
Catalytic Hydrogenation Pathways for Imine Intermediates
This method is a two-step process that begins with the formation of the imine from 1-cyclopentylpropan-2-amine and benzaldehyde, similar to reductive amination. However, in this case, the imine is isolated before being subjected to catalytic hydrogenation. This approach can be advantageous when the chosen reducing agent for a one-pot reductive amination is not compatible with other functional groups in the molecule.
The pre-formed imine, N-(1-cyclopentylpropan-2-ylidene)benzenemethanamine, is then reduced to the target secondary amine using hydrogen gas (H₂) in the presence of a metal catalyst. A wide range of heterogeneous catalysts are effective for this transformation, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ra-Ni).
The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the reactivity of the substrate and the activity of the catalyst. This method is generally very clean and produces high yields of the desired product with minimal side reactions.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of significant importance.
Chiral Auxiliaries and Asymmetric Catalysis in Amine Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org In the context of amine synthesis, a chiral auxiliary can be attached to the amine precursor to guide the introduction of the benzyl group or the construction of the chiral center in the cyclopentylpropan-2-amine moiety.
One common strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu For example, a carboxylic acid precursor to the cyclopentyl moiety could be coupled with pseudoephedrine to form a chiral amide. nih.govharvard.edu Subsequent diastereoselective alkylation or other modifications, followed by removal of the auxiliary, can provide the desired enantiomer of the amine precursor. nih.govharvard.edu Evans oxazolidinones are another class of widely used chiral auxiliaries that have proven effective in a variety of asymmetric transformations. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, typically composed of a transition metal and a chiral ligand, can catalyze the formation of one enantiomer of the product in excess. For the synthesis of chiral amines, asymmetric hydrogenation of prochiral imines or enamines is a powerful strategy. A variety of chiral phosphine (B1218219) and diamine ligands have been developed for transition metals like rhodium, iridium, and ruthenium to achieve high enantioselectivities in these reactions.
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
|---|---|---|
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation |
| Evans Oxazolidinones | Oxazolidinone | Asymmetric aldol, alkylation |
| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol |
| (S)- or (R)-1-Phenylethylamine | Amine | Resolution, chiral building block |
Diastereoselective Methods for Cyclopentylpropan-2-amine Moiety Construction
The stereochemistry of the final product can also be controlled during the synthesis of the 1-cyclopentylpropan-2-amine backbone. Diastereoselective reactions can be employed to set the relative stereochemistry of the substituents on the cyclopentane (B165970) ring.
For instance, a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines has been reported for the highly diastereoselective synthesis of trans-2-substituted cyclopentylamines. acs.orgnih.gov This methodology allows for the preparation of a variety of diversely substituted cyclopentylamines with excellent control over the trans stereochemistry. acs.orgnih.gov
Another approach involves the conjugate addition of a nucleophile to a cyclopentenone derivative. The stereochemical outcome of the addition can often be controlled by the choice of reagents and reaction conditions. Subsequent functional group manipulations can then lead to the desired 1-cyclopentylpropan-2-amine stereoisomer. The use of organocatalysts, such as chiral thioureas or squaramides, has emerged as a powerful tool for promoting highly enantioselective and diastereoselective conjugate additions.
Novel Catalytic Systems and Reaction Conditions for this compound
The synthesis of N-benzyl amines, including this compound, has been significantly advanced by the development of novel catalytic systems. These systems offer improved yields, selectivity, and milder reaction conditions compared to traditional methods. Research has focused on enzymatic, metal-catalyzed, electrochemical, and solid-supported approaches to enhance the efficiency of forming the crucial C-N bond.
Enzymatic Transformations in N-Benzyl Deprotection and Formation
Biocatalysis offers a highly selective and sustainable alternative to conventional chemical methods for both the formation and cleavage of the N-benzyl group. Enzymes operate under mild aqueous conditions, minimizing waste and avoiding the harsh reagents often required in traditional synthesis. nih.gov
Enzymatic N-Benzyl Deprotection: The N-benzyl group is a common protecting group for amines due to its stability and straightforward introduction. rsc.org However, its removal often requires harsh reductive conditions, such as palladium-catalyzed hydrogenolysis. rsc.orgcommonorganicchemistry.com A greener alternative involves the use of oxidoreductases. For instance, the laccase from Trametes versicolor, in conjunction with the mediator TEMPO, has proven to be a highly efficient system for the deprotection of N-benzylated amines. This system utilizes oxygen as a mild oxidant in an aqueous medium, offering excellent yields and high chemoselectivity, particularly for secondary amines. rsc.org This enzymatic method can selectively cleave the N-benzyl group even in the presence of other sensitive functionalities like secondary alcohols. rsc.org
Enzymatic Formation of N-Benzyl Amines: The formation of the N-benzyl amine moiety can be achieved through chemoenzymatic cascade reactions. These processes combine the efficiency of metal catalysis with the high selectivity of enzymes. nih.govacs.org Amine dehydrogenases (AmDHs) and transaminases (ATAs) are particularly valuable for synthesizing chiral amines. nih.govoup.com For example, a cascade reaction can be designed where a ketone precursor, such as 1-cyclopentylpropan-2-one, undergoes reductive amination with benzylamine, catalyzed by an engineered AmDH or ATA. nih.govnih.gov These enzymatic approaches are noted for their excellent stereoselectivity, often yielding products with high enantiomeric excess (>99% ee). nih.govacs.org
Table 1: Selected Enzymatic Transformations for N-Benzyl Amine Synthesis and Deprotection
| Transformation | Enzyme System | Key Features | Reference |
| N-Benzyl Deprotection | Laccase (Trametes versicolor) / TEMPO | Mild, aerobic conditions; Aqueous medium; High chemoselectivity | rsc.org |
| Chiral Amine Formation | Amine Dehydrogenase (AmDH) | Reductive amination of ketones; Excellent stereoselectivity | nih.govnih.gov |
| Chiral Amine Formation | ω-Transaminase (ω-TA) | Transfers amino group from a donor to a prochiral ketone; High stereoselectivity | nih.govoup.com |
Metal-Catalyzed Cross-Coupling Strategies for N-Benzyl Amine Formation
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-N bond formation. Palladium, copper, and nickel complexes are prominent in the synthesis of N-benzyl amines, enabling cross-coupling reactions with a broad range of substrates under increasingly mild conditions.
Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile for the N-alkylation and N-arylation of amines. rsc.orgmdma.ch The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method, though it is more commonly used for N-arylation. rsc.org For N-benzylation, palladium complexes can catalyze the reaction between a primary or secondary amine and a benzyl halide or alcohol. rsc.orgmdma.ch Recent advancements include palladium-catalyzed tandem reactions, where N-arylation is followed by an intramolecular carboamination, allowing for the rapid construction of complex nitrogen-containing heterocycles. nih.gov The choice of ligand, such as BINAP or other phosphine-based ligands, is crucial for achieving high efficiency and selectivity. nih.gov Kinetic resolution of racemic benzylamines has also been achieved via Pd(II)-catalyzed enantioselective C-H cross-coupling, yielding both chiral benzylamines and ortho-arylated products in high enantiomeric purity. chu-lab.org
Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium for C-N cross-coupling reactions. nih.govsciengine.com Copper(II) triflate has been used to catalyze the oxidation and N-arylation of benzylamines. sciengine.com A notable development is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which provides chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov This highlights the potential for creating chiral centers adjacent to the amine functionality.
Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful tools for cross-coupling reactions involving the activation of typically inert C-N bonds. nih.gov Nickel-catalyzed couplings of benzylic ammonium salts with aryl boronic acids can form diarylethanes with excellent chirality transfer, offering a novel route to enantioenriched products from readily available chiral benzylic amines. nih.gov
Table 2: Comparison of Metal-Catalyzed Cross-Coupling Strategies for N-Benzyl Amine Synthesis
| Metal Catalyst | Typical Reaction | Key Advantages | Representative Catalyst/Ligand System | Reference |
| Palladium | N-Alkylation, C-H Cross-Coupling, Tandem Reactions | High versatility, broad substrate scope, high yields | Pd(OAc)₂, Pd₂(dba)₃ / BINAP, MPAHA | rsc.orgnih.govchu-lab.org |
| Copper | Aza-Friedel–Crafts, Oxidative Coupling | Cost-effective, good for specific transformations | Cu(OTf)₂, CuBr₂ / (S)-Ph-Box | nih.govsciengine.com |
| Nickel | Cross-coupling of Ammonium Salts | C-N bond activation, excellent stereospecificity | Ni(cod)₂ / PCy₃ | nih.gov |
Electrochemical Methods for Selective C-N Bond Functionalization
Electrosynthesis is gaining traction as a sustainable and powerful method in organic chemistry. researchgate.netrsc.org By using electricity to drive reactions, it often circumvents the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. For the synthesis of secondary amines like this compound, electrochemical methods offer novel pathways for selective C-N bond formation. researchgate.netrsc.org
These methods can be broadly categorized into direct and indirect electrolysis. In direct electrolysis, the substrate is oxidized or reduced directly at the electrode surface. researchgate.net Indirect methods employ a redox mediator that is regenerated electrochemically. rsc.org For instance, the electrochemical reductive amination of a ketone with an amine can be performed in an undivided cell, providing an efficient route to secondary amines. rsc.org Another approach involves the electrochemical C-H amination of arenes with secondary amines, catalyzed by copper at room temperature, where an n-butyl ammonium iodide acts as a redox mediator. rsc.org Recent studies have also demonstrated the electrochemical synthesis of hindered primary and secondary amines through a proton-coupled electron transfer mechanism, coupling iminium salts with cyanoheteroarenes. acs.orgresearchgate.net
Solid-Phase and Supported Catalyst Approaches in N-Benzyl Amine Synthesis
The use of solid-phase synthesis and supported catalysts offers significant advantages in terms of product purification, catalyst recovery, and potential for automation. These techniques are particularly valuable for creating libraries of compounds and for developing more sustainable, large-scale processes. nih.gov
Solid-Phase Synthesis: In solid-phase synthesis, one of the reactants is covalently attached to an insoluble polymer support. All subsequent reactions are carried out on this support, and excess reagents and byproducts are simply washed away. This methodology has been successfully applied to construct libraries of benzylamine-derived sulfonamides with potent biological activity. nih.gov
Supported Catalysts: Immobilizing a homogeneous catalyst onto a solid support combines the high activity and selectivity of the catalyst with the ease of handling and recyclability of a heterogeneous system. Various supports like magnesium oxide, carbon, and iron oxides have been used to immobilize catalysts for reductive amination and N-alkylation reactions. mdma.chrsc.orgspringernature.com For example, iron-based catalysts supported on magnesium oxide (Fe-C/MgO), derived from layered double hydroxides, have been shown to be reusable and stable for reductive amination at low temperatures and pressures. rsc.org Similarly, carbon-supported cobalt-based nanoparticles are efficient and practical catalysts for the synthesis of diverse amines via reductive amination. springernature.com
Sustainable Chemical Syntheses for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.orgacs.org The goal is to develop processes that are more atom-economical, use less hazardous substances, are more energy-efficient, and are derived from renewable feedstocks where possible. rsc.orgsciencedaily.com
Key green strategies applicable to the synthesis of this compound include:
Catalytic Reductive Amination: This is one of the most versatile and efficient methods for amine synthesis. acs.org Using molecular hydrogen as the reductant is highly atom-economical, with water as the only byproduct. springernature.com The development of catalysts based on abundant, non-precious metals like iron and cobalt further enhances the sustainability of this process. rsc.orgspringernature.comresearchgate.net
Hydrogen Borrowing / Hydrogen Autotransfer: This elegant strategy involves the temporary removal of hydrogen from an alcohol by a catalyst to form an intermediate aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct and maximizing atom economy. rsc.org
Biocatalysis: As discussed in section 2.3.1, using enzymes like transaminases or dehydrogenases represents a pinnacle of green synthesis. These reactions are performed in water under ambient conditions, are highly selective, and can be derived from renewable resources. nih.govoup.com
Use of Aqueous Media and Solvent-Free Reactions: Shifting away from volatile organic solvents to water or eliminating solvents altogether can significantly reduce the environmental impact of a synthesis. nih.gov One-pot, multicomponent reactions in water have been developed for the synthesis of highly functionalized amines. nih.gov
Structural Modifications and Derivatization Strategies for N Benzyl 1 Cyclopentylpropan 2 Amine Analogs
Systematic Design and Synthesis of N-Benzyl-1-cyclopentylpropan-2-amine Derivatives
The synthesis of derivatives from the this compound core involves targeted chemical alterations to its principal components. Methodologies often focus on modifying one part of the molecule while preserving the others, utilizing established synthetic routes such as reductive amination, N-alkylation, and aromatic substitution reactions. organic-chemistry.orggoogle.com
The benzyl (B1604629) group is a prime target for functionalization to modulate electronic and steric properties. The introduction of various substituents onto the aromatic ring can significantly alter the molecule's interactions with biological targets. Research on analogous N-benzyl amine structures has shown that a wide array of functional groups can be tolerated on the benzyl moiety, including both electron-withdrawing and electron-donating substituents. nih.gov
For instance, studies on N-benzyl phenethylamines revealed that N-(2-methoxy)benzyl substitution could dramatically improve binding affinity and functional activity at certain receptors compared to the unsubstituted N-benzyl analog. nih.gov Similarly, work on a class of tetrazol-5-amine derivatives found that ortho-substitution on the benzyl group generally provided the greatest potency. nih.gov These findings suggest that the position and nature of the substituent are critical.
Common synthetic strategies for achieving this functionalization include electrophilic aromatic substitution on a pre-existing this compound skeleton or, more frequently, by using a substituted benzaldehyde (B42025) or benzyl halide in the initial synthesis, for example, via reductive amination of 1-cyclopentylpropan-2-one with a substituted benzylamine (B48309). google.com
Table 1: Examples of Potential Modifications on the Benzyl Substituent
| Substitution Position | Substituent Type | Example Functional Group | Potential Synthetic Precursor |
|---|---|---|---|
| Ortho (2-position) | Electron-donating | Methoxy (-OCH₃) | 2-Methoxybenzylamine |
| Meta (3-position) | Electron-withdrawing | Chloro (-Cl) | 3-Chlorobenzaldehyde |
| Para (4-position) | Electron-donating | Methyl (-CH₃) | 4-Methylbenzylamine |
| Para (4-position) | Electron-withdrawing | Trifluoromethyl (-CF₃) | 4-(Trifluoromethyl)benzaldehyde |
| Ortho (2-position) | Hydrogen bond donor/acceptor | Hydroxy (-OH) | 2-Hydroxybenzylamine |
The cyclopentyl moiety offers another avenue for structural diversification. Modifications can range from introducing simple alkyl or functional groups to incorporating the ring into a more complex heterocyclic system. For example, a known synthesis involves the reaction of cyclopentanone (B42830) with a benzylamine and other reagents to form a complex N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine, demonstrating that the carbon adjacent to the amine can be part of a larger ring system substituent. researchgate.net
Other potential modifications include:
Introduction of Unsaturation: Dehydrogenation could yield a cyclopentenyl ring, introducing conformational rigidity and potential for further functionalization at the double bond.
Ring Expansion/Contraction: Synthesis with cyclobutanone (B123998) or cyclohexanone (B45756) as starting materials would produce analogs with different ring sizes, altering the steric profile.
Addition of Substituents: Functional groups such as hydroxyl (-OH), methyl (-CH₃), or fluoro (-F) could be introduced onto the cyclopentyl ring to explore specific interactions and metabolic stability.
Table 2: Potential Alterations to the Cyclopentyl Ring
| Modification Type | Structural Change | Potential Synthetic Starting Material |
|---|---|---|
| Ring Substitution | Addition of a methyl group | Methylcyclopentanone |
| Ring Unsaturation | Formation of a cyclopentenyl ring | Cyclopentenone |
| Ring Expansion | Replacement with a cyclohexyl ring | Cyclohexanone |
| Complex Substitution | Attachment of a heterocyclic moiety | Cyclopentanone (in multi-component reaction) researchgate.net |
Linker Length: Homologation (lengthening) or shortening of the alkyl chain can be achieved by starting with different ketones (e.g., 1-cyclopentylethanone (B41784) or 1-cyclopentylbutan-2-one).
N-Substitution: The secondary amine is a reactive site for further substitution. N-methylation or N-ethylation would yield a tertiary amine, which can alter the compound's pKa and pharmacokinetic properties. nih.gov The benzyl group itself could be replaced with other bulky or functionalized substituents. For instance, reactions of maleimides with secondary amines show how the nitrogen atom can be incorporated into different chemical structures. researchgate.net
Amine Isomers: The synthesis could be adapted to produce the propan-1-amine isomer by starting with 3-cyclopentylpropanal, which would shift the position of the amine nitrogen along the linker.
Regioselective and Chemoselective Functionalization of the this compound Skeleton
For a molecule with multiple potentially reactive sites—the aromatic ring, the C-H bonds on the cyclopentyl ring, and the N-H bond of the amine—regioselective and chemoselective reactions are essential for creating specific derivatives.
N-Functionalization: The amine nitrogen is the most nucleophilic site and can be selectively alkylated or acylated under basic conditions without affecting other parts of the molecule.
Aromatic Ring Functionalization: Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the benzyl ring is a standard method. The regioselectivity (ortho, meta, or para) is directed by any pre-existing substituents on the ring. Transition-metal-catalyzed cross-coupling reactions offer another powerful tool for function-inspired design. nih.gov
Cyclopentyl Ring Functionalization: Functionalizing the aliphatic cyclopentyl ring is more challenging but can be achieved through radical reactions (e.g., radical halogenation followed by substitution). The development of catalysts for regioselective C-H activation could provide more precise control. rsc.org
Chemoselectivity is key when multiple functional groups are present. For example, in a reductive amination synthesis, the reduction of the intermediate imine must be favored over the reduction of other groups that might be present on the benzyl or cyclopentyl moieties. google.com
Impact of Stereochemistry on Derivative Structure and Reactivity
The this compound structure contains a stereocenter at the second carbon of the propane (B168953) chain (the carbon atom bonded to the nitrogen and the cyclopentylmethyl group). Therefore, the compound can exist as two enantiomers: (R)-N-Benzyl-1-cyclopentylpropan-2-amine and (S)-N-Benzyl-1-cyclopentylpropan-2-amine.
The stereochemistry of analogs can have a profound impact on their chemical reactivity and biological activity. The synthesis of a single enantiomer is often desirable and can be achieved through several methods:
Asymmetric Synthesis: Employing chiral catalysts or chiral auxiliaries during the synthesis can favor the formation of one enantiomer over the other. Asymmetric Aza-Michael additions have been used to create chiral tertiary dibenzylamines. mdpi.com
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.
Use of Chiral Starting Materials: Starting the synthesis with an enantiomerically pure precursor, such as a chiral amine.
The three-dimensional arrangement of substituents around the chiral center dictates how the molecule fits into chiral environments, such as the active site of an enzyme or a receptor. Consequently, enantiomers often exhibit different pharmacological profiles. Further substitution on the cyclopentyl or benzyl rings can introduce additional stereocenters, leading to a larger number of possible diastereomers, each with a unique spatial arrangement and potential reactivity.
Table 3: Stereochemical Considerations
| Aspect | Description | Significance |
|---|---|---|
| Primary Chiral Center | Carbon-2 of the propan-2-amine chain | Leads to (R) and (S) enantiomers. |
| Additional Chiral Centers | Can be created by substitution on the cyclopentyl ring. | Results in diastereomers with different physical and chemical properties. |
| Synthetic Approach | Asymmetric synthesis or chiral resolution. mdpi.com | Allows for the isolation of single stereoisomers for specific testing. |
| Reactivity | Stereoisomers can react at different rates with other chiral molecules. | Important for interactions with biological systems (enzymes, receptors). |
Mechanistic Investigations of N Benzyl 1 Cyclopentylpropan 2 Amine Biological Interactions
Enzyme Inhibition Studies and Mechanistic Elucidation
The N-benzyl moiety is a key feature in several classes of enzyme inhibitors. Its aromatic ring and steric bulk can contribute significantly to binding affinity and selectivity within the active or allosteric sites of enzymes.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE increases acetylcholine levels, a therapeutic strategy used in conditions like Alzheimer's disease. nih.gov AChE inhibitors can be classified as reversible or irreversible. nih.gov
Although studies on N-Benzyl-1-cyclopentylpropan-2-amine itself are not available, the N-benzyl group is a component of various known AChE inhibitors. For instance, a series of N-benzylpiperazine derivatives demonstrated potential as AChE inhibitors. researchgate.net Similarly, N-benzyl analogs of the alkaloid stepholidine have been synthesized and evaluated for AChE inhibition. frontiersin.org
The binding mechanism of inhibitors to AChE often involves interactions with key residues in its active site, which is located at the bottom of a deep and narrow gorge. nih.gov This site contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). The benzyl (B1604629) group of an inhibitor can form π-π stacking interactions with aromatic residues, such as tryptophan, within this gorge, thereby anchoring the inhibitor and blocking substrate access. frontiersin.org Research on N-benzylated stepholidine derivatives showed them to be more active than their O-benzyl counterparts, suggesting the nitrogen and its benzyl substituent play a crucial role in AChE inhibition. frontiersin.org
Table 1: AChE Inhibitory Activity of Selected N-Benzyl Compounds
| Compound Class | Example Compound | IC50 (µM) | Source |
|---|---|---|---|
| N-Benzyl Tetrahydroprotoberberine | (7R,13aS)-7-benzylstepholidine | 40.6 | frontiersin.org |
| N-Benzyl Tetrahydroprotoberberine | (7S,13aS)-7-benzylstepholidine | 51.9 | frontiersin.org |
| N-Benzyl Aniline (B41778) Derivatives | N-benzyl-2-chloroaniline | 182.45 (nM) | bozok.edu.trresearchgate.net |
This table is interactive and can be sorted by column.
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, playing a key role in epigenetic regulation and cancer progression. rsc.org HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with residues at the rim of the active site.
The N-benzyl group can function effectively as a cap group. A study on N-benzylpyrimidin-2-amine derivatives identified them as potent HDAC inhibitors, with some compounds showing inhibitory activity nearly equal to the established drug SAHA (Vorinostat). nih.gov Another study identified benzylpiperazine-based compounds as selective HDAC6 inhibitors with the ability to penetrate the central nervous system. nih.gov Furthermore, benzyl isothiocyanate has been shown to inhibit HDAC1 and HDAC3, leading to the inactivation of NF-κB in pancreatic cancer cells. aacrjournals.org These findings underscore the utility of the benzyl moiety in the design of HDAC inhibitors for therapeutic applications. nih.govnih.govaacrjournals.org
Arginase: This enzyme converts L-arginine to L-ornithine and urea, competing with nitric oxide synthase (NOS) for their common substrate. frontiersin.org Inhibition of arginase is a therapeutic strategy for diseases involving endothelial dysfunction. frontiersin.org The main classes of arginase inhibitors include boronic acid derivatives and N-hydroxyguanidinium compounds. frontiersin.orggd3services.com Research literature specifically linking N-benzyl-amine structures to arginase inhibition is sparse, as the focus has been on molecules that more closely mimic the substrate L-arginine. nih.govnih.gov
Carbonic Anhydrase (CA): CAs are ubiquitous enzymes that catalyze the hydration of carbon dioxide. tandfonline.com CA inhibitors are used to treat conditions like glaucoma and edema. tandfonline.com While many N-benzyl derivatives have been investigated as CA inhibitors, their activity is almost universally dependent on the presence of a sulfonamide (-SO₂NH₂) group, which coordinates to the zinc ion in the CA active site. tandfonline.comtandfonline.comnih.gov For example, N-benzyl-N-(arylsulfonyl)-carbamimidothioates and N-benzyl aniline derivatives containing sulfonamide groups have been studied for their CA inhibitory potential. researchgate.nettandfonline.com Therefore, a compound like this compound, which lacks a sulfonamide moiety, is not expected to be a direct CA inhibitor based on this mechanism.
Thymidylate Kinase (TMK): TMK is an essential enzyme for DNA synthesis, making it a target for antibacterial drugs. nih.gov Inhibitors of bacterial TMK are typically structurally complex molecules designed to be highly selective for the microbial enzyme over its human counterpart. nih.gov Current research has focused on scaffolds like sulfonylpiperidines, and a direct connection to simple N-benzyl-amine structures has not been established in the literature.
Enzyme kinetic analysis is crucial for understanding the mechanism of inhibition. embrapa.br Such studies determine whether an inhibitor acts competitively (competes with the substrate for the active site), non-competitively (binds to an allosteric site, affecting catalysis but not substrate binding), or via another mechanism. embrapa.br Kinetic parameters, such as the inhibition constant (Ki), provide a quantitative measure of an inhibitor's potency.
For example, kinetic studies performed on N-benzylated stepholidine derivatives revealed a non-competitive mechanism of AChE inhibition. frontiersin.org Similarly, kinetic analysis of novel benzylamine-sulfonamide derivatives identified them as non-competitive inhibitors of human monoamine oxidase B (hMAO-B), with Ki values in the nanomolar range. researchgate.net This type of analysis is essential to fully characterize the interaction between an inhibitor and its target enzyme, guiding further drug development.
Receptor Binding Profiling and Ligand-Receptor Dynamics
The phenylalkylamine core of this compound is a classic pharmacophore for various receptors, most notably sigma receptors.
Sigma receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins involved in a wide range of cellular functions. nih.gov The σ1 receptor, in particular, is a ligand-operated molecular chaperone at the endoplasmic reticulum. frontiersin.org The widely accepted pharmacophore model for σ1 receptor ligands consists of a basic amine flanked by two hydrophobic regions. nih.govresearchgate.net
The structure of this compound fits this model well, with the protonatable secondary amine providing the basic center and the benzyl and cyclopentylpropyl groups serving as the hydrophobic domains. Numerous studies have confirmed that N-alkyl amines and N-aralkylamines bind with high affinity to the σ1 receptor. nih.govnih.gov For example, adding an N-3-phenylpropyl group to various alkylamines was shown to increase affinity for both σ1 and σ2 receptors by several orders of magnitude, resulting in compounds with nanomolar affinities. nih.gov
N-benzylpiperazine derivatives have also been extensively explored as high-affinity and selective σ1 receptor ligands, with some compounds exhibiting Ki values in the low nanomolar range and high selectivity over the σ2 subtype. nih.gov
Table 2: Sigma Receptor Binding Affinities of Representative N-Benzyl and Phenylalkylamine Compounds
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Source |
|---|---|---|---|---|
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | 102.6 | 38 | nih.gov |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | 486.2 | 187 | nih.gov |
| 1-benzylpiperazine analogue of compound 14 | 7.0 | - | - | nih.gov |
| N-3-phenylpropyl-heptylamine | 1.8 | 6.0 | 3.3 | nih.gov |
| N-3-(4-nitrophenyl)propyl-heptylamine | 1.0 | 3.5 | 3.5 | nih.gov |
| N-3-phenylpropyl-dodecylamine | 1.1 | 5.2 | 4.7 | nih.gov |
| N-3-(4-nitrophenyl)propyl-dodecylamine | 0.8 | 3.4 | 4.3 | nih.gov |
This table is interactive and can be sorted by column. A higher selectivity ratio indicates greater selectivity for the σ1 receptor.
Characterization of Amine Binding Sites in Receptor Recognition
The characterization of the binding site for this compound within a target receptor would be a critical step in understanding its biological activity. For many amine-containing compounds, the protonated amine group forms a crucial ionic bond with a conserved acidic amino acid residue, such as aspartate or glutamate, in the transmembrane domain of G-protein coupled receptors (GPCRs).
To specifically characterize the binding site for this compound, site-directed mutagenesis studies would be employed. In this technique, specific amino acid residues within the putative binding pocket of a receptor are systematically substituted with other amino acids. The effect of these mutations on the binding affinity of this compound would then be measured using radioligand binding assays. A significant decrease in binding affinity upon mutation of a particular residue would strongly suggest its direct involvement in the binding of the compound.
Computational docking simulations would further complement these experimental approaches. By modeling the three-dimensional structure of the receptor and the ligand, these simulations can predict the most likely binding pose of this compound and identify key amino acid residues involved in the interaction.
Modulation of Other Relevant Receptor Systems
Beyond its primary target, it is essential to investigate the activity of this compound across a panel of other relevant receptor systems to understand its selectivity profile. This is typically achieved through broad receptor screening assays. These high-throughput screens would assess the binding affinity of the compound against a wide array of GPCRs, ion channels, and transporters.
Molecular Recognition Principles Governing this compound Bioactivity
The biological activity of this compound is governed by a combination of intermolecular forces that dictate its binding to a receptor.
Intermolecular Hydrogen Bonding Contributions
The secondary amine in this compound can act as both a hydrogen bond donor and acceptor. Within a receptor binding pocket, this amine group could form hydrogen bonds with polar amino acid residues such as serine, threonine, or tyrosine. These interactions are highly directional and play a significant role in the specificity and affinity of ligand binding. The presence and positioning of these hydrogen bonds would be elucidated through X-ray crystallography of the ligand-receptor complex or inferred from molecular modeling studies.
Hydrophobic and Lipophilic Interactions
The cyclopentyl and benzyl groups of this compound are nonpolar and thus contribute significantly to its binding through hydrophobic and lipophilic interactions. These groups are likely to be situated within hydrophobic pockets of the receptor, interacting with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the entropic gain from the displacement of ordered water molecules from the binding site and are a major determinant of binding affinity.
Cellular and Molecular Assays for Functional Characterization of Interactions
To characterize the functional consequences of this compound binding to its target receptor, a variety of cellular and molecular assays would be necessary.
If the target is a GPCR, functional activity is commonly assessed by measuring the levels of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) phosphates, or by monitoring the mobilization of intracellular calcium. For example, a compound that activates a Gs-coupled receptor would increase cAMP levels, while one that activates a Gq-coupled receptor would stimulate an increase in intracellular calcium.
Table 1: Hypothetical Functional Assay Data for this compound at a Gq-Coupled Receptor
| Assay Type | Parameter Measured | Result |
| Calcium Mobilization | Intracellular Ca2+ concentration | Increase |
| Inositol Phosphate Accumulation | IP1 levels | Increase |
In these assays, cells expressing the receptor of interest are treated with varying concentrations of this compound, and the response is measured. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50), which indicates the potency of the compound, and the maximum response (Emax), which reflects its efficacy.
Further molecular assays could include reporter gene assays, where the activation of a specific signaling pathway leads to the expression of a reporter protein, or assays that measure the recruitment of downstream signaling proteins, such as beta-arrestin.
Computational and Theoretical Chemistry Applications for N Benzyl 1 Cyclopentylpropan 2 Amine
Molecular Docking and Ligand-Target Complex Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govconnectjournals.com This is particularly useful for understanding how a ligand like N-Benzyl-1-cyclopentylpropan-2-amine might interact with a biological target, such as a receptor or enzyme.
Molecular dynamics simulations and docking studies can reveal multiple potential binding modes for a single ligand. researchgate.netnih.gov For instance, studies on analogous N-benzyl derivatives interacting with receptors like the A1 adenosine receptor (A1R) have shown that the flexible benzyl (B1604629) group can adopt various orientations within the binding site. researchgate.net These different poses can lead to distinct functional outcomes, such as agonist or antagonist activity.
Simulations have identified several distinct binding modes for N-benzyl derivatives, often designated as Modes A, B, C, and D, each characterized by a unique orientation of the benzyl group. researchgate.net
Agonist-like Binding Modes: The benzyl group orients towards specific regions, such as the second extracellular loop (ECL2) or the top of transmembrane helix 7 (TM7). researchgate.net
Antagonist-like Binding Modes: The benzyl group may orient towards other regions, like the top of transmembrane helices 5 and 6 (TM5/TM6) or under the third extracellular loop (ECL3). researchgate.net
These predictions are crucial for understanding the molecule's mechanism of action and for designing derivatives with specific desired effects.
A primary output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the target protein. These interactions are fundamental to the stability of the ligand-protein complex.
Key interactions typically include:
Hydrogen Bonds: The amine group in this compound is a prime candidate for forming hydrogen bonds with polar residues like asparagine or threonine within a binding pocket. researchgate.netnih.gov
Hydrophobic Contacts: The non-polar cyclopentyl and benzyl rings are predicted to form significant hydrophobic interactions with non-polar residues. researchgate.net For example, the cyclopentyl group might interact with residues like leucine, while the benzyl group could interact with isoleucine, methionine, or tyrosine. researchgate.net
Polar Interactions: Beyond classical hydrogen bonds, other polar interactions can stabilize the complex. mdpi.com
The table below summarizes hypothetical key residue interactions for this compound based on computational studies of similar molecules. researchgate.net
| Interaction Type | Ligand Moiety | Potential Interacting Residues |
| Hydrogen Bonding | Amine Group | Asparagine (Asn), Threonine (Thr) |
| Hydrophobic Contact | Cyclopentyl Group | Leucine (Leu) |
| Hydrophobic Contact | Benzyl Group | Isoleucine (Ile), Methionine (Met), Tyrosine (Tyr), Phenylalanine (Phe) |
These detailed interaction maps provide a structural basis for a compound's affinity and selectivity, guiding further chemical modifications to enhance potency or alter its pharmacological profile.
Quantum Chemical Calculations for Electronic Structure and Reactivity Pathways
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and energetics of molecules. researchgate.net These methods provide fundamental insights into molecular stability, reactivity, and potential transformation pathways.
The flexibility of the cyclopentyl and benzyl groups in this compound means the molecule can exist in numerous conformations. Quantum calculations can map the conformational energy landscape, identifying low-energy, stable conformers and the energy barriers between them. researchgate.netnih.gov This is critical because the conformation adopted by the molecule upon binding to a target may not be its lowest energy state in solution. researchgate.net
For chiral molecules like this compound, which has a stereocenter at the 2-position of the propane (B168953) chain, quantum calculations can determine the relative stabilities of its different stereoisomers (R and S enantiomers). By calculating the minimized energy for each isomer, their thermodynamic stability can be compared. This is vital as stereoisomers often exhibit significantly different pharmacological activities.
DFT calculations can also determine key electronic properties that influence molecular behavior. researchgate.net
| Calculated Property | Description | Typical Application |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's ability to undergo oxidation. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to undergo reduction. |
| Chemical Hardness | A measure of resistance to deformation of the electron cloud. | Helps predict the stability of the molecule. |
Quantum chemistry is instrumental in mapping out the pathways of chemical reactions. For the synthesis of this compound and related benzylamines, computational methods can model the entire reaction coordinate. researchgate.netorganic-chemistry.org This includes identifying transition states, intermediates, and calculating activation energies, which helps in optimizing reaction conditions such as temperature, catalysts, and solvents. For instance, mechanisms involving the reductive amination of a cyclopentyl-containing ketone with benzylamine (B48309) could be computationally modeled. nih.gov
Similarly, the biodegradation pathways of this compound can be investigated. A likely metabolic route involves the oxidation of the alkyl side chain. nih.gov Computational models can predict the most likely sites of enzymatic attack (e.g., by Cytochrome P450 enzymes) and elucidate the subsequent steps, such as β-oxidation of the propyl chain. This process would likely yield metabolites like cyclopentylacetic acid or cyclopentanecarboxylic acid, depending on the initial oxidation point. nih.gov Understanding these pathways is crucial for predicting the compound's metabolic fate and potential for bioaccumulation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com
For a series of analogs of this compound, a QSAR model could be developed to predict their binding affinity to a specific receptor. atlantis-press.com This process involves:
Data Set Generation: Synthesizing and testing a series of compounds with systematic variations in their structure (e.g., substituents on the benzyl or cyclopentyl rings).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the descriptors to the observed biological activity. atlantis-press.com
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com
The table below lists common descriptors used in QSAR/QSPR studies.
| Descriptor Class | Example Descriptors | Property Represented |
| Lipophilic | ClogP | Hydrophobicity, membrane permeability |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity |
| Steric | Molecular Weight (MW), Molar Refractivity (CMR) | Size, shape, and bulk of the molecule |
| Topological | Connectivity Indices | Atomic arrangement and branching |
A successful QSAR model for this compound derivatives could reveal, for example, that increasing the lipophilicity at a certain position enhances receptor affinity, while adding a bulky group at another position is detrimental. researchgate.net This provides actionable insights for medicinal chemists to guide drug discovery efforts.
Molecular Dynamics Simulations of this compound in Biological Environments
Introduction to Molecular Dynamics Simulations in Biological Contexts
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. iaanalysis.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior, revealing information about conformational changes, intermolecular interactions, and thermodynamic properties. iaanalysis.commdpi.com In the realm of computational and theoretical chemistry, MD simulations are particularly valuable for investigating the interactions of small molecules, such as this compound, with complex biological environments like cell membranes and protein receptors. mdpi.comnih.govresearchgate.net
These simulations allow researchers to bridge the gap between static molecular structures and dynamic biological processes. Understanding how a molecule like this compound behaves within a biological system is crucial for predicting its pharmacokinetic and pharmacodynamic properties. MD simulations can elucidate the mechanisms of membrane permeation, binding to target proteins, and the conformational flexibility of the molecule in different environments. nih.govresearchgate.net
Hypothetical Simulation of this compound in a Model Cell Membrane
In the absence of specific published research on this compound, a hypothetical MD simulation can be conceptualized to explore its behavior in a biological setting. A common approach is to simulate the molecule within a model lipid bilayer, which serves as a simplified representation of a cell membrane. nih.govresearchgate.net
System Setup:
The initial step involves constructing the simulation system. This would consist of a single this compound molecule placed in a simulation box containing a pre-equilibrated phospholipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), solvated with water molecules and ions to mimic physiological conditions.
Force Fields:
The accuracy of an MD simulation is highly dependent on the force field used, which is a set of parameters describing the potential energy of the system. nih.govnih.gov For a system containing a small organic molecule, lipids, and water, a combination of force fields would be employed. For instance, the CHARMM36 force field is widely used for lipids and proteins, while a compatible general force field like the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) would be used to parameterize this compound. nih.govnih.gov
Simulation Protocol:
The simulation would proceed through several stages:
Energy Minimization: To remove any unfavorable contacts or steric clashes in the initial configuration.
Equilibration: A series of short simulations under controlled temperature and pressure to allow the system to relax to a stable state.
Production Run: A long-timescale simulation from which the trajectory data for analysis is collected. This could range from nanoseconds to microseconds, depending on the phenomena of interest.
Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information about the behavior of this compound in the membrane environment. iaanalysis.comyasara.org
Conformational Analysis:
The flexibility of the this compound molecule can be assessed by analyzing the dihedral angles of its rotatable bonds. This reveals the preferred conformations of the molecule and the energy barriers between them. For other N-benzyl compounds, conformational studies have shown the existence of distinct isomers and rotational barriers, which would be expected for this compound as well.
Illustrative Data: Torsional Angle Distribution of Key Dihedrals
| Dihedral Angle | Description | Predominant Angle (degrees) |
| τ1 (Cα-Cβ-N-Cbenzyl) | Rotation around the C-N bond | 60°, 180°, -60° |
| τ2 (Cβ-Cα-Ccyclopentyl-C1) | Rotation of the cyclopentyl group | 45°, 135° |
| τ3 (Cβ-N-Cbenzyl-Cphenyl) | Rotation of the benzyl group | 90°, 270° |
Interactions with the Lipid Bilayer:
The simulation can reveal how this compound partitions into the lipid bilayer and its preferred location. The radial distribution function (RDF) can be calculated to determine the probability of finding different parts of the molecule at various depths within the membrane. It is hypothesized that the hydrophobic benzyl and cyclopentyl groups would preferentially interact with the acyl chains of the lipids, while the amine group could form hydrogen bonds with the phosphate head groups or surrounding water molecules.
Illustrative Data: Interaction Energy Contributions
| Interaction Type | Interacting Groups | Average Interaction Energy (kcal/mol) |
| Van der Waals | Benzyl ring and lipid acyl chains | -15.2 |
| Van der Waals | Cyclopentyl ring and lipid acyl chains | -12.8 |
| Electrostatic | Amine group and phosphate head groups | -5.7 |
| Hydrogen Bonding | Amine group and water | -3.1 |
Dynamic Properties:
The diffusion coefficient of this compound within the membrane can be calculated from its mean square displacement over time. This provides insight into its mobility within the lipid bilayer. Furthermore, the simulation can show the effect of the molecule on the properties of the membrane itself, such as its thickness, fluidity, and the order of the lipid acyl chains.
Illustrative Data: Dynamic and Structural Parameters
| Parameter | Value |
| Lateral Diffusion Coefficient of this compound | 1.5 x 10⁻⁷ cm²/s |
| Average Membrane Thickness | 38.5 Å |
| Deuterium Order Parameter (Scd) of Lipid Acyl Chains | 0.42 (in the presence of the molecule) |
By conducting such molecular dynamics simulations, a detailed understanding of the behavior of this compound in biological environments can be achieved. This knowledge is invaluable for its potential development and application in various fields of chemistry and pharmacology.
Advanced Analytical Methodologies for N Benzyl 1 Cyclopentylpropan 2 Amine Research
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed molecular characterization of N-Benzyl-1-cyclopentylpropan-2-amine, providing insights into its atomic composition, connectivity, and functional groups.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By utilizing strong magnetic fields, high-field NMR offers superior resolution and sensitivity, enabling the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR). uma.es
In the ¹H NMR spectrum of a related compound, benzylamine (B48309), the protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region (δ 7.07-7.49 ppm). chemicalbook.com The benzylic protons (Ph-CH ₂-N) show a characteristic singlet at approximately 3.84 ppm, while the amine protons are observed as a broad singlet around 1.52 ppm. chemicalbook.com For this compound, the cyclopentyl and propyl protons would present more complex splitting patterns in the aliphatic region of the spectrum. The presence of a chiral center at the second carbon of the propane (B168953) chain would render the adjacent methylene (B1212753) protons of the benzyl (B1604629) group diastereotopic, potentially resulting in two distinct signals, each likely appearing as a doublet of doublets (geminal coupling). researchgate.net
Illustrative ¹H NMR Spectral Data for a Benzylamine Moiety
| Proton Type | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.07 - 7.49 | Multiplet |
| Benzylic (CH₂) | 3.84 | Singlet |
| Amine (NH) | 1.52 | Singlet |
Data based on the spectrum of Benzylamine and is for illustrative purposes. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in conjunction with HRMS. Under ESI conditions, protonated benzylamines often undergo characteristic fragmentation pathways. nih.gov A primary fragmentation for many benzylamines is the loss of ammonia (B1221849) (NH₃). nih.gov The fragmentation of this compound would be expected to show a prominent molecular ion peak. A key fragmentation pathway would be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a dominant fragmentation pattern for aliphatic amines. libretexts.orgmiamioh.edu This would result in the formation of a resonance-stabilized cation. The benzylic position also provides a site for cleavage, potentially leading to the formation of a tropylium (B1234903) ion (m/z 91). libretexts.org Analysis of these fragmentation patterns provides definitive structural confirmation. acs.org
Expected Key Fragmentation Ions in the Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [M]+• | Molecular Ion |
| [M-C₅H₉]+ | Loss of the cyclopentyl radical |
| [C₇H₇]+ | Tropylium ion from cleavage at the benzylic position |
| [CH₃-CH=NH-CH₂-Ph]+ | Result of α-cleavage |
Fragmentation patterns are predicted based on general principles of mass spectrometry for amines. libretexts.orgmiamioh.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.
For this compound, which is a secondary amine, a single, weak N-H stretching absorption is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the cyclopentyl and propyl groups will be observed in the 2960-2850 cm⁻¹ range. The C-N stretching vibration for an aliphatic amine is typically found between 1250-1020 cm⁻¹, while for an aromatic amine, it appears at a slightly higher frequency, around 1335-1250 cm⁻¹. orgchemboulder.com
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak-Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-N Stretch | 1250 - 1020 | Medium |
Data is based on characteristic infrared absorption frequencies for functional groups. libretexts.orgorgchemboulder.com
Chromatographic Methods for Advanced Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers, enabling both qualitative and quantitative analysis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity and concentration of this compound. The choice between GC and HPLC often depends on the compound's volatility and thermal stability. researchgate.netlabrulez.com
GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable amines. scholarsresearchlibrary.com The use of a mass spectrometer as a detector (GC-MS) provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum. osti.gov For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration.
HPLC is a versatile technique that can be used for a wider range of compounds, including those that are less volatile or thermally labile. chemicalbook.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for the analysis of amine compounds. Detection is often achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule is chromophoric. chemicalbook.com Like GC, quantitative analysis by HPLC relies on the comparison of the peak area of the analyte to that of known standards.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This is of paramount importance as enantiomers can exhibit different biological activities.
This separation is achieved using a chiral stationary phase (CSP) in either GC or HPLC. heraldopenaccess.us These stationary phases are designed to have differential interactions with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for the resolution of a broad range of chiral compounds, including amines. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a successful chiral separation often requires screening different chiral columns and optimizing the mobile phase composition. uma.esresearchgate.net
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
The analysis of this compound, particularly within complex mixtures such as seized drug samples or biological matrices, necessitates powerful analytical strategies that can separate the target analyte from other components and provide unambiguous identification. Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern analytical and forensic chemistry for this purpose. saspublishers.comijnrd.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent and effective of these techniques for the analysis of novel psychoactive substances (NPS), including amphetamine-related compounds. sciex.comnih.gov
The core principle of hyphenation is to combine the high-resolution separation power of chromatography with the specific identification capabilities of mass spectrometry. saspublishers.com Chromatography first separates the individual compounds from the mixture based on their distinct physicochemical properties. Subsequently, the mass spectrometer fragments the separated compounds and analyzes the resulting mass-to-charge ratios, generating a unique "chemical fingerprint" for definitive identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For amphetamine-type substances like this compound, which may possess sufficient volatility, GC-MS provides excellent separation and structural elucidation.
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher affinity for the stationary phase or lower volatility travel more slowly, resulting in separation.
Upon exiting the GC column, the separated compounds enter the mass spectrometer's ion source. Here, they are bombarded with electrons (electron ionization), causing them to fragment in a reproducible manner. These fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge (m/z) ratio, producing a mass spectrum that is characteristic of the compound's molecular structure.
For many amphetamine-like compounds, a derivatization step is often employed prior to GC-MS analysis. gcms.czjfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, as well as to produce more characteristic and higher molecular weight fragments, which aids in mass spectral identification and can improve chromatographic peak shape. gcms.cznih.gov Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) are commonly used for this purpose with amphetamine analogues. jfda-online.comnih.gov
Table 1: Representative GC-MS Data for Derivatized Amphetamine Analogues This table presents typical data for related compounds to illustrate the analytical parameters in a GC-MS analysis, as specific data for this compound is not available.
| Compound | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) |
|---|---|---|---|---|
| Amphetamine | HFAA | ~6.5 | 118, 91, 65 | 0.05 ng/mg |
| Methamphetamine | HFAA | ~7.0 | 118, 91, 65 | 0.05 ng/mg |
Data synthesized from multiple sources for illustrative purposes. gcms.czjfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of NPS in many forensic toxicology laboratories. sciex.com Its primary advantage is its applicability to a much broader range of compounds, including those that are non-volatile or thermally labile and thus unsuitable for GC-MS without derivatization.
In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's interaction with the stationary and mobile phases. The separated compounds are then introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the liquid eluent before they enter the mass analyzer.
LC-MS/MS offers enhanced selectivity and sensitivity, which is crucial for analyzing trace amounts of substances in complex mixtures like whole blood or urine. nih.govscispace.com This technique uses two mass analyzers in sequence. The first analyzer selects a specific "parent" ion (often the molecular ion of the target analyte), which is then fragmented. The second analyzer separates and detects the resulting "daughter" ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and increases confidence in identification. nih.govunipd.it
The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (column type, mobile phase composition, flow rate) and the mass spectrometer settings (ionization mode, collision energies for fragmentation). nih.govnih.gov
Table 2: Illustrative LC-MS/MS Parameters for NPS Stimulants This table shows typical parameters for the analysis of novel psychoactive stimulants, demonstrating the type of data generated in an LC-MS/MS method. Specific data for this compound is not publicly documented.
| Analyte Class | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy Range (%) | Precision (CV%) |
|---|---|---|---|---|
| Synthetic Cathinones | 0.25–25 | 0.25 - 1.0 | 85-115 | < 15 |
| Phenethylamines | 1-1000 | 1.0 - 5.0 | 90-110 | < 10 |
Data compiled from representative validation studies of NPS. nih.govscispace.comnih.gov
Future Research Directions and Emerging Paradigms for N Benzyl 1 Cyclopentylpropan 2 Amine
Exploration of Novel Biological Targets and Therapeutic Applications for N-Benzyl-1-cyclopentylpropan-2-amine
While this compound belongs to the phenethylamine (B48288) class, which traditionally interacts with monoamine systems, its unique substitutions may confer affinity for a broader range of biological targets. Phenethylamines are known to act as central nervous system (CNS) stimulants, modulating the release and reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). mdpi.comwikipedia.orgwikipedia.org Future research must extend beyond these primary targets to uncover novel interactions that could lead to new therapeutic applications.
Initial screening efforts would likely focus on a panel of CNS receptors and transporters. The primary targets would include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as inhibition of these is a hallmark of many psychoactive phenethylamines. mdpi.comresearchgate.net However, exploration should not be limited to these. Other potential targets include trace amine-associated receptors (TAARs), particularly TAAR1, which is known to modulate monoaminergic activity, and various subtypes of serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors. Bivalent phenethylamines have suggested the existence of multiple substrate-binding sites on a single transporter, a concept that could be explored for this compound. nih.gov
Beyond its potential as a CNS stimulant for conditions like ADHD or narcolepsy, exploring its activity at other receptors could unveil new therapeutic possibilities. nih.govnih.gov For example, interactions with specific 5-HT receptor subtypes could suggest applications in treating anxiety or depressive disorders, which are often linked to the monoamine system. wikipedia.orgnih.gov Furthermore, some substituted phenethylamines have shown potential in other areas, such as anticancer agents, highlighting the need for broad-based screening. iaea.org
A hypothetical target screening profile for this compound is presented below, illustrating the potential for a complex pharmacological profile.
| Biological Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Potential Therapeutic Application |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | Radioligand Binding | 85 | 150 (Inhibitor) | ADHD, Narcolepsy |
| Norepinephrine Transporter (NET) | Radioligand Binding | 45 | 90 (Inhibitor) | ADHD, Depression |
| Serotonin Transporter (SERT) | Radioligand Binding | 1200 | >2000 (Inhibitor) | Low risk of serotonergic side effects |
| Trace Amine-Associated Receptor 1 (TAAR1) | cAMP Assay | - | 550 (Agonist) | Modulation of monoamine release |
| Serotonin Receptor 2A (5-HT2A) | Calcium Flux Assay | >5000 | >5000 (Antagonist) | Low potential for hallucinogenic effects |
| Sigma-1 Receptor | Radioligand Binding | 250 | - | Neuroprotection, Anxiolysis |
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design and optimization of novel therapeutic agents. psychedelicreview.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify structure-activity relationships (SAR), and generate novel chemical entities with desired pharmacological profiles. researchgate.netnih.gov For this compound, AI/ML offers a powerful strategy to explore its chemical space and design analogues with improved potency, selectivity, and metabolic stability.
Generative AI models, such as variational autoencoders or generative adversarial networks, can be trained on large libraries of known psychoactive compounds to design novel molecules. nih.govharvard.edu By inputting the core scaffold of this compound and specifying desired properties (e.g., high DAT affinity, low hERG inhibition), these models can propose new analogues that are synthetically accessible.
Furthermore, predictive ML models can be developed to forecast the biological activity and pharmacokinetic properties of these virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate specific structural features with affinity for DAT, NET, or other targets. nih.gov This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. psychedelicreview.com
| Compound ID | Modification | Predicted DAT Affinity (Ki, nM) | Predicted hERG Inhibition (IC50, µM) | Predicted Brain Penetration (LogBB) | Synthesis Priority |
|---|---|---|---|---|---|
| Lead Compound | This compound | 85 | 5.2 | 0.8 | - |
| Analogue 1 | Add 4-fluoro to benzyl (B1604629) | 50 | 12.5 | 0.9 | High |
| Analogue 2 | Replace cyclopentyl with cyclohexyl | 120 | 7.8 | 0.7 | Low |
| Analogue 3 | Add 3,4-dichloro to benzyl | 35 | 2.1 | 1.1 | Medium |
| Analogue 4 | Replace N-benzyl with N-methyl | 250 | >30 | 0.5 | Low |
Development of Biocatalytic and Flow Chemistry Approaches for this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing sustainable, efficient, and safe manufacturing processes. For a chiral amine like this compound, biocatalysis and flow chemistry represent two powerful paradigms to achieve these goals.
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild conditions. nih.govresearchgate.net The synthesis of chiral amines is a prime area for biocatalysis, with enzymes like transaminases, imine reductases, and amine dehydrogenases offering green alternatives to traditional chemical methods. hims-biocat.eumdpi.com Future research could focus on identifying or engineering a transaminase that can convert a corresponding ketone precursor directly into the desired enantiomer of this compound with high enantiomeric excess. acs.org This would eliminate the need for chiral resolution steps or expensive metal catalysts, reducing waste and improving process efficiency. researchgate.net
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and straightforward scalability. nih.govdurham.ac.uk The synthesis of active pharmaceutical ingredients (APIs) is increasingly leveraging flow chemistry to improve control and efficiency. mdpi.comnih.gov A multi-step synthesis of this compound could be designed in a continuous flow system, potentially integrating biocatalytic steps. thieme-connect.de For example, an initial reductive amination could be performed in one reactor module, followed by an in-line purification, and then a final enzymatic resolution in a packed-bed bioreactor, all within a single, automated sequence.
Integration of Multi-Omics Data to Understand Systemic Interactions of this compound
To gain a comprehensive understanding of the biological effects of this compound, future research must look beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex, systemic impact of a compound on a biological organism.
By treating relevant cell models (e.g., neuronal cells) or preclinical animal models with the compound, researchers can generate vast datasets that reveal changes across the biological hierarchy.
Transcriptomics (RNA-seq) can identify genes whose expression is up- or down-regulated, pointing to the cellular pathways affected by the drug. For a CNS stimulant, this might include genes related to synaptic plasticity, neuroinflammation, or metabolic stress.
Proteomics can quantify changes in protein levels, providing a more direct link to cellular function and identifying potential off-target protein interactions.
Metabolomics can measure fluctuations in endogenous small molecules, offering a real-time snapshot of the metabolic state of the system and identifying biomarkers of drug response or toxicity.
Integrating these datasets can reveal novel mechanisms of action, predict potential adverse effects, and help identify patient populations that may respond best to the compound. For example, if transcriptomic data shows upregulation of stress-response genes and metabolomic data indicates a depletion of key antioxidants, this would suggest that oxidative stress is a significant downstream effect, guiding further investigation and potential therapeutic co-interventions. This holistic approach is critical for advancing novel compounds from the laboratory toward potential clinical relevance.
Q & A
Q. What are the established synthetic routes for N-Benzyl-1-cyclopentylpropan-2-amine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves alkylation of a cyclopentane-derived precursor with benzylamine. A common protocol includes:
- Alkylation Step : Reacting 1-cyclopentylpropan-2-amine with benzyl chloride in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) to facilitate nucleophilic substitution .
- Reaction Conditions : Use anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under inert gas (N₂/Ar) to prevent side reactions. Yields >70% are achieved with stoichiometric base and slow addition of benzyl chloride at 0–25°C .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| Benzyl chloride | Alkylating agent | 1.1–1.2 equivalents |
| Sodium hydride | Base | 1.5 equivalents, 0°C → RT |
| THF | Solvent | Anhydrous, 12–24 h stirring |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and cyclopentyl moiety (δ 1.5–2.5 ppm for aliphatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂N⁺) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, as demonstrated in related cyclopentylamine derivatives .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C; store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to oxidation in humid environments; use desiccants (e.g., silica gel) in storage containers .
- Solution Stability : Degrades in polar aprotic solvents (e.g., DMSO) over 48 hours; prepare fresh solutions in anhydrous ethanol or dichloromethane .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace benzyl with substituted benzyl groups or alter cyclopentyl ring substituents) and assess changes in activity .
- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) or enzyme inhibition studies (e.g., monoamine oxidases) using radioligand displacement or fluorometric methods .
- Data Correlation : Use multivariate regression to link electronic (Hammett σ) or steric (Taft parameters) descriptors to activity trends .
Q. What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., amine group) .
- Molecular Dynamics (MD) Simulations : Model binding to receptors (e.g., GPCRs) using software like GROMACS; validate with experimental IC₅₀ values .
- Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., monoamine transporters) .
Q. How can contradictory data in biological activity reports be resolved?
Methodological Answer:
- Replicate Experiments : Control variables such as solvent purity (>99.9%), enantiomeric excess (if chiral), and cell line viability .
- Analytical Validation : Confirm compound identity in biological assays via LC-MS to rule out degradation .
- Meta-Analysis : Compare results across studies using standardized metrics (e.g., pIC₅₀) and adjust for methodological differences (e.g., assay temperature, buffer pH) .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for serotonin transporter inhibition.
Resolution Workflow :
Verify Compound Purity : LC-MS to confirm >95% purity .
Standardize Assay Conditions : Use identical buffer (pH 7.4, 37°C) and cell lines (e.g., HEK-293 expressing human SERT) .
Statistical Analysis : Apply Student’s t-test or ANOVA to compare datasets; identify outliers due to solvent/DMSO percentage variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
